molecular formula C5H7NSe B12325433 2,4-Dimethylselenazole

2,4-Dimethylselenazole

Cat. No.: B12325433
M. Wt: 160.09 g/mol
InChI Key: UKNJWIZGHCOQBX-UHFFFAOYSA-N
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Description

2,4-Dimethylselenazole (CAS 2945-51-9) is a high-purity organoselenium heterocycle compound with the molecular formula C 5 H 7 NSe and a molecular weight of 160.09 g/mol . It is a key derivative of the 1,3-selenazole family, a class of Se,N-containing heterocycles that has garnered significant interest in pharmaceutical and materials chemistry due to the unique redox properties of selenium . This compound serves as a valuable building block for researchers designing novel molecules with biological and electronic applications. In medicinal chemistry, 1,3-selenazole derivatives like this compound are explored for their diverse biological activities. These include potent antitumor, antiviral (including against HIV-1 and HIV-2), antibacterial, and antifungal properties . The selenium atom in the heterocyclic core can contribute to high glutathione-peroxidase-like activity, which is associated with antioxidant and neuroprotective effects . Furthermore, recent studies highlight selenazoles as promising candidates for treating neglected tropical diseases, such as Chagas disease, with some derivatives demonstrating enhanced activity and reduced toxicity compared to their sulfur-containing analogs . Beyond biological applications, 1,2,3-selenadiazoles and related heterocycles are investigated as precursors for synthesizing metal selenide semiconductor nanoparticles . Their thermally labile nature allows for the release of highly active selenium, which can be used to produce quantum dots (QDs) and magic-sized nanoclusters (MSNCs) for advanced applications in solar cells, light-emitting diodes (LEDs), and biological imaging . The synthesis of 1,3-selenazoles often involves the Hantzsch-type cyclization of selenoamides with α-haloketones . Selenoamides can be prepared from the corresponding nitriles using reagents such as P 2 Se 5 . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle all organoselenium compounds with appropriate safety precautions in a well-ventilated laboratory environment.

Properties

Molecular Formula

C5H7NSe

Molecular Weight

160.09 g/mol

IUPAC Name

2,4-dimethyl-1,3-selenazole

InChI

InChI=1S/C5H7NSe/c1-4-3-7-5(2)6-4/h3H,1-2H3

InChI Key

UKNJWIZGHCOQBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C[Se]C(=N1)C

Origin of Product

United States

Synthetic Methodologies for 2,4 Dimethylselenazole and Its Structural Analogues

Classical Hantzsch-Type Condensation Approaches for Selenazole Ring Formation

The Hantzsch pyridine (B92270) synthesis, a well-established method for preparing dihydropyridine (B1217469) derivatives, has been adapted for the synthesis of other heterocyclic systems, including selenazoles. organic-chemistry.orgfrontiersin.orgnih.govresearchgate.net This classical approach typically involves the condensation of a selenium-containing nucleophile with an α-halocarbonyl compound.

A prominent and widely utilized method for the synthesis of 2,4-disubstituted-1,3-selenazoles is the reaction between primary selenoamides and α-haloketones. irapa.orgnih.govmdpi.comthieme-connect.com This reaction is a variation of the Hantzsch synthesis. The general mechanism involves the initial nucleophilic attack of the selenium atom of the selenoamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the stable selenazole ring. irapa.org

To synthesize 2,4-dimethylselenazole specifically, selenoacetamide would be reacted with an α-haloketone such as 3-chloro-2-butanone (B129570). The reaction is often carried out in a suitable solvent like ethanol, and the mixture is heated to facilitate the reaction. nih.govmdpi.com The use of a base, such as triethylamine, can be employed to neutralize the hydrogen halide formed during the reaction. mdpi.com The stability of the resulting 2,4-disubstituted-1,3-selenazoles is notable, with many being stable in air and moisture for extended periods. irapa.org

Reactant 1Reactant 2ProductConditionsYieldReference
Selenoacetamide3-Chloro-2-butanoneThis compoundEthanol, RefluxNot specifiedInferred from irapa.orgnih.gov
Arylselenoamidesα-Bromoketones2,4-Diaryl-1,3-selenazolesMethanol, Reflux, 1h86-99% nih.gov
Selenoamide 26α-Haloketones2,4-Diaryl-1,3-selenazoles 27Ethanol, Reflux89-99% nih.gov

This table presents data for the synthesis of this compound based on analogous reactions and specific examples for related derivatives.

Selenourea (B1239437) and its derivatives are also valuable precursors for the synthesis of 2-amino-1,3-selenazoles, which are structural analogues of this compound. mdpi.commdpi.cominformahealthcare.com The reaction proceeds via a two-component cyclization of selenourea with an equimolar amount of an α-haloketone. mdpi.com For instance, the reaction of selenourea with 3-chloro-2-butanone would yield 2-amino-4-methyl-1,3-selenazole.

The synthesis of the prerequisite selenoureas can be achieved through various methods, including the reaction of cyanamides with Woollins' reagent followed by hydrolysis. mdpi.com The cyclization reaction is typically efficient, affording the desired selenazole derivatives in good yields. mdpi.commdpi.com The mechanism is believed to involve the formation of an intermediate addition product which then undergoes cyclization and dehydration. mdpi.com

Reactant 1Reactant 2ProductConditionsYieldReference
Aryl selenoureaα-Haloketone2-Arylamino-1,3-selenazolesEthanol, 80°C, Et3NGenerally high mdpi.com
Selenoureasα-Haloketones4-Substituted-1,3-selenazol-2-aminesNot specifiedExcellent yields mdpi.com
Selenourea2-Bromo-1,3-diphenylpropane-1,3-dione4-Phenyl-1,3-selenazol-5-yl)(phenyl)methanoneNot specified93% mdpi.com

This table showcases the synthesis of amino-substituted selenazoles from selenourea and related precursors.

Modern Synthetic Strategies for this compound Derivatives

In recent years, synthetic chemists have focused on developing more efficient, sustainable, and versatile methods for the synthesis of heterocyclic compounds, including selenazoles. These modern strategies often involve the use of metal catalysts, elemental selenium, and green chemistry principles.

Transition metal-catalyzed reactions have become a cornerstone of modern organic synthesis, offering novel pathways for the formation of carbon-heteroatom bonds. mdpi.comnih.govmdpi.comchemrevlett.combeilstein-journals.org While specific examples for the metal-catalyzed synthesis of this compound are not abundant in the literature, general principles of metal-catalyzed cross-coupling and cyclization reactions can be applied. For instance, a copper-catalyzed reaction between 2-chloro, 2-bromo, or 2-iodo-arylamides and selenium powder has been developed for the synthesis of ebselen (B1671040) and its analogues, which contain a Se-N bond. mdpi.com Such methodologies could potentially be adapted for the synthesis of selenazole derivatives.

The direct use of elemental selenium in the synthesis of selenaheterocycles is an attractive approach due to its atom economy and the avoidance of often toxic and unstable selenylating agents. mdpi.comresearchgate.netdntb.gov.ua Several methods have been developed that utilize elemental selenium for the construction of selenium-containing heterocycles. mdpi.comresearchgate.net For example, a three-component cascade reaction catalyzed by molecular iodine has been reported for the synthesis of 2-phenylnaphtho[2,1-d]selenazole from naphthalen-2-amine, an aryl aldehyde, and selenium powder. researchgate.net This highlights the potential for developing multicomponent reactions for the synthesis of this compound, possibly from acetone, a methyl source, an amine, and elemental selenium under suitable catalytic conditions.

The principles of green chemistry aim to design chemical processes that are environmentally benign. mlsu.ac.inacs.orgmdpi.comnih.gov This includes the use of safer solvents, minimizing waste, and employing energy-efficient methods. mlsu.ac.inacs.org In the context of selenazole synthesis, green approaches could involve the use of water as a solvent, employing catalysts that can be easily recovered and reused, and developing one-pot reactions that reduce the number of synthetic steps and purification procedures. mdpi.comrsc.org

A visible-light-induced, photosensitizer- and additive-free multicomponent reaction for the synthesis of naphthoselenazol-2-amines in water using elemental selenium and ambient air as the oxidant is a prime example of a green synthetic method. rsc.org The development of similar protocols for this compound, potentially using readily available and less hazardous starting materials, would be a significant advancement in the sustainable synthesis of this compound.

Multicomponent Reactions for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a product, offer a highly efficient route to complex molecules like selenazoles. These reactions are characterized by their operational simplicity, time-saving nature, and often, the absence of by-products. nih.gov

A prevalent MCR for synthesizing 2,4-disubstituted-1,3-selenazoles is a variation of the Hantzsch synthesis, which involves the condensation of an α-haloketone with a selenoamide. irapa.orgthieme-connect.com For the specific synthesis of this compound, this would involve the reaction of 3-chloro-2-butanone with selenoacetamide. The reaction typically proceeds through the initial formation of an intermediate by the combination of the selenoamide and the α-haloketone, which then undergoes cyclization and dehydration to yield the final 2,4-disubstituted selenazole. irapa.org

Recent advancements have focused on making these syntheses more environmentally benign. For instance, the use of ultrasonic irradiation in an aqueous medium has been shown to produce 2,4-disubstituted-1,3-selenazoles in excellent yields (91–99%) within a very short reaction time (10–60 seconds). nih.gov Another approach utilizes β-cyclodextrin as a catalyst in water at 50 °C, which also avoids the need for an inert atmosphere and high temperatures. nih.govnih.gov

Furthermore, one-pot methodologies that avoid the isolation of intermediates are gaining traction. A consistent one-pot reaction for synthesizing 2-amino-1,3-selenazoles has been developed, which could be adapted for other substituted selenazoles. nih.govmdpi.com These methods highlight the move towards more efficient and sustainable synthetic protocols in selenazole chemistry.

Table 1: Comparison of Synthetic Methods for 2,4-Disubstituted Selenazoles

Method Key Reagents Conditions Yield (%) Reference
Classic Hantzsch-type α-haloketone, Selenoamide Refluxing solvent (e.g., MeOH, EtOH) 86-99 nih.gov
Ultrasonic Irradiation α-bromoketone, Selenourea Water, Room Temperature, Ultrasound 91-99 nih.gov
β-Cyclodextrin Catalysis α-bromoketone, Selenourea Water, 50 °C 86-95 nih.govnih.gov
HTIB-mediated Ketone, Selenoamide, HTIB Refluxing MeCN/MeOH 58-85 nih.gov

HTIB: [Hydroxy(tosyloxy)iodo]benzene (B1195804)

Regioselectivity and Stereoselectivity in the Formation of this compound Isomers

Regioselectivity is a critical aspect of the Hantzsch-type synthesis of unsymmetrically substituted selenazoles. The reaction between an α-haloketone and a selenoamide can theoretically lead to two different regioisomers. However, the synthesis of 2,4-disubstituted-1,3-selenazoles is generally highly regioselective. The selenium atom of the selenoamide preferentially attacks the α-carbon of the ketone, followed by cyclization involving the nitrogen atom attacking the carbonyl carbon. This established mechanism ensures the formation of the 1,3-selenazole (B15495438) ring system with specific substituent placements. irapa.org

For the synthesis of this compound from selenoacetamide and 3-chloro-2-butanone, the reaction is expected to proceed with high regioselectivity to yield the desired product. The alternative regioisomer, 2,5-dimethylselenazole, is not typically observed as a significant product. Studies on the analogous Hantzsch thiazole (B1198619) synthesis have shown that acidic conditions can sometimes alter the regioselectivity, leading to mixtures of isomers. rsc.org However, under standard neutral or basic conditions, the formation of 2,4-disubstituted selenazoles is the overwhelmingly favored pathway.

Stereoselectivity becomes a consideration when chiral centers are present in the precursors or created during the synthesis. The this compound molecule itself is achiral. However, if chiral α-haloketones or selenoamides are used, the potential for diastereomeric or enantiomeric products arises. Research in the broader field of selenium-containing heterocycles has demonstrated that stereoselective syntheses are achievable. For example, the nucleophilic addition of selenium-centered anions to alkynes often proceeds stereoselectively. mdpi.com While specific studies on the stereoselective synthesis of chiral this compound analogs are not widely reported, the principles of stereoselective synthesis could be applied by using enantiomerically pure precursors.

Precursor Chemistry and Functional Group Manipulation for this compound Assembly

The assembly of the this compound ring relies heavily on the availability and reactivity of its key precursors: a selenoamide and an α-haloketone.

Selenoamide Synthesis: The primary challenge in selenazole synthesis has often been the preparation of the requisite primary selenoamides, such as selenoacetamide. thieme-connect.com Traditionally, these were synthesized using highly toxic reagents like hydrogen selenide (B1212193) (H₂Se) or sodium hydroselenide (NaHSe). thieme-connect.com More contemporary and safer methods have been developed. One popular method involves the use of Woollins' reagent to convert nitriles (in this case, acetonitrile) into the corresponding selenoamide. nih.govthieme-connect.com Another approach utilizes phosphorus pentaselenide (P₂Se₅) for the same transformation. nih.gov These newer methods have significantly improved the accessibility of primary selenoamides.

α-Haloketone Synthesis and Alternatives: The second precursor, an α-haloketone like 3-chloro-2-butanone, is generally more accessible. However, due to the lachrymatory and toxic nature of many α-haloketones, alternative methods that avoid their direct use have been developed. nih.govresearchgate.net One such strategy involves the in-situ generation of an α-tosyloxy ketone from a ketone using [hydroxy(tosyloxy)iodo]benzene (HTIB). nih.govresearchgate.net This intermediate then reacts with the selenoamide to form the selenazole ring, providing a milder and safer synthetic route. nih.gov

Functional Group Manipulation: The robustness of the Hantzsch-type synthesis allows for a degree of functional group manipulation, enabling the synthesis of a variety of substituted selenazoles. The reaction conditions are generally tolerant of various functional groups on both the selenoamide and the ketone precursors, particularly when aryl groups are involved. nih.govmdpi.com For instance, 2,4-diaryl-1,3-selenazoles bearing diverse substituents have been synthesized in high yields. nih.govthieme-connect.com This tolerance allows for the introduction of functional groups that can be further modified after the selenazole ring has been formed. For example, amino groups on the selenazole ring can be acetylated, and the ring itself can undergo electrophilic substitution reactions like halogenation, typically at the 5-position, especially after N-acetylation which activates the ring. mdpi.com This post-synthetic modification capability expands the chemical space accessible from a core selenazole scaffold.

Table 2: Key Precursors for this compound Synthesis

Precursor Structure Common Synthetic Route
Selenoacetamide CH₃C(Se)NH₂ Acetonitrile (B52724) + Woollins' Reagent or P₂Se₅
3-Chloro-2-butanone CH₃C(O)CH(Cl)CH₃ Direct chlorination of 2-butanone
2-Butanone (alternative) CH₃C(O)CH₂CH₃ Used with HTIB to form α-tosyloxy ketone in-situ

Structural Elucidation and Advanced Spectroscopic Characterization of 2,4 Dimethylselenazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation.illinois.eduipb.ptrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 2,4-dimethylselenazole, a combination of one-dimensional (¹H, ¹³C, ⁷⁷Se) and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the two methyl groups and the single proton on the selenazole ring. The chemical shifts (δ) are influenced by the electronic environment of the protons.

C5-H Proton: The proton at the C5 position of the selenazole ring is anticipated to resonate as a singlet in the aromatic region of the spectrum. In related 2,4-diaryl-1,3-selenazoles, this proton typically appears as a sharp singlet between δ 8.02 and 8.84 ppm. chemguide.co.uk

C2-Methyl Protons: The protons of the methyl group attached to the C2 position are expected to appear as a singlet in the upfield region.

C4-Methyl Protons: Similarly, the protons of the methyl group at the C4 position will also produce a singlet, likely with a chemical shift value slightly different from the C2-methyl protons due to the varied electronic influence of the adjacent atoms in the ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
C5-H~8.0 - 8.8Singlet
C2-CH₃Upfield regionSinglet
C4-CH₃Upfield regionSinglet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected, corresponding to the three carbons of the selenazole ring and the two methyl carbons.

C2, C4, and C5 Carbons: The chemical shifts of the ring carbons (C2, C4, and C5) are expected to be in the downfield region, characteristic of aromatic and heteroaromatic systems. The carbon atom C2, being bonded to both nitrogen and selenium, would likely have a distinct chemical shift. chemguide.co.uk

Methyl Carbons: The carbon atoms of the two methyl groups will resonate in the upfield aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2Downfield region
C4Downfield region
C5Downfield region
C2-CH₃Upfield region
C4-CH₃Upfield region

Selenium-77 Nuclear Magnetic Resonance (⁷⁷Se NMR) for Selenocenter Characterization.semanticscholar.org

⁷⁷Se NMR spectroscopy is a powerful technique for directly probing the electronic environment of the selenium atom. The chemical shift of the ⁷⁷Se nucleus is highly sensitive to the nature of the substituents on the selenium-containing ring. For this compound, the ⁷⁷Se NMR spectrum would exhibit a single resonance, providing valuable information about the selenocenter. The chemical shift would be referenced against a standard selenium compound, such as dimethyl selenide (B1212193). semanticscholar.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY).ipb.ptsemanticscholar.org

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals and for confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm the absence of scalar coupling between the methyl protons and the C5-H proton, as they are separated by more than three bonds.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the C5-H to the C5 carbon, and the methyl protons to their respective methyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about through-space proximity of protons. This could be used to confirm the spatial relationship between the C5-H proton and the C4-methyl group.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis.chemguide.co.uklibretexts.orgmiamioh.edu

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be employed to accurately determine the molecular formula of this compound (C₅H₇NSe). By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula with a high degree of confidence. The analysis of the isotopic pattern, particularly the characteristic distribution of selenium isotopes, would further corroborate the presence of selenium in the molecule. The fragmentation pattern observed in the mass spectrum would provide additional structural evidence, showing the loss of fragments such as methyl groups or the cleavage of the selenazole ring. chemguide.co.uklibretexts.org

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. In a typical MS/MS experiment involving this compound, the molecule would first be ionized, commonly forming a protonated molecule [M+H]⁺ or a molecular radical cation [M]•⁺. This precursor ion is then isolated in the first mass analyzer.

Following isolation, the precursor ion is subjected to collision-induced dissociation (CID), where it collides with an inert gas (such as argon or nitrogen). This collision transfers kinetic energy into internal energy, causing the ion to fragment at its weakest bonds. The resulting product ions are then analyzed by a second mass analyzer, generating a product ion spectrum that serves as a molecular fingerprint.

While direct experimental MS/MS data for this compound is not extensively published, a fragmentation pattern can be predicted based on the known behavior of analogous heterocyclic compounds like 2,4-dimethylthiazole (B1360104) and general principles of mass spectrometry. The stable selenazole ring is expected to undergo characteristic fragmentation pathways. Key predicted fragmentation mechanisms include:

Ring Cleavage: The most probable fragmentation pathway involves the cleavage of the heterocyclic ring. A common cleavage for thiazoles, and likely selenazoles, involves the expulsion of a neutral acetonitrile (B52724) (CH₃CN) molecule, followed by the loss of the selenium atom.

Loss of Methyl Radical: Cleavage of a methyl group (•CH₃) from the molecular ion would result in a stable ion.

Loss of HCN: Another plausible pathway is the elimination of a neutral hydrogen cyanide (HCN) molecule.

The presence of selenium, with its distinct isotopic distribution (notably ⁸⁰Se, ⁷⁸Se, ⁷⁷Se, and ⁷⁶Se), would impart a characteristic isotopic pattern to the molecular ion and any selenium-containing fragments, aiding in their identification.

Table 1: Predicted MS/MS Fragmentation of this compound (based on [M]•⁺ of the most abundant ⁸⁰Se isotope)
Precursor Ion (m/z)Proposed Fragment IonNeutral LossPredicted Product Ion (m/z)Notes
161[C₄H₄NSe]⁺•CH₃146Loss of a methyl radical from either position 2 or 4.
161[C₄H₄Se]•⁺HCN134Elimination of hydrogen cyanide from the ring.
161[C₃H₃Se]⁺CH₃CN120Loss of acetonitrile, a common pathway in related heterocycles.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule. Both Infrared (IR) and Raman spectroscopy provide complementary information about these vibrational modes.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the frequency of the radiation matches the frequency of a fundamental molecular vibration, resulting in a change in the molecule's dipole moment. The FTIR spectrum of this compound is predicted to show several characteristic absorption bands corresponding to its functional groups.

By analogy with 2,4-dimethylthiazole and other related heterocycles, the following vibrational modes are anticipated researchgate.netcdnsciencepub.com:

C-H Stretching: Aromatic-like C-H stretching from the C5 position on the selenazole ring is expected around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the two methyl groups will appear as strong bands in the 2950-2850 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the selenazole ring are expected to produce strong to medium intensity bands in the 1650-1450 cm⁻¹ region. These bands are often coupled.

Methyl Group Bending: Asymmetric and symmetric bending vibrations of the C-H bonds in the methyl groups will be visible around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

Ring Vibrations and C-Se Stretching: The fingerprint region (below 1500 cm⁻¹) will contain complex bands corresponding to ring stretching and deformation modes. The C-Se stretching vibration is expected to appear at a lower frequency than the C-S stretch (which is typically around 670 cm⁻¹ in thiazoles), likely in the 500-600 cm⁻¹ range, due to the larger mass of the selenium atom researchgate.net.

Table 2: Predicted FTIR Absorption Bands for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2950 - 2850Strong
C=N Stretch1650 - 1550Strong
C=C Stretch1550 - 1450Medium
CH₃ Asymmetric Bending~1460Medium
CH₃ Symmetric Bending~1380Medium
C-Se Stretch600 - 500Medium-Weak

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is complementary to IR spectroscopy because its selection rule requires a change in the polarizability of the molecule during a vibration. Symmetric vibrations and vibrations involving less polar bonds (like C-C and C-Se) often produce strong Raman signals, whereas they may be weak in the IR spectrum.

For this compound, the following Raman active modes are expected:

Symmetric Ring Breathing: A strong, sharp band corresponding to the symmetric expansion and contraction of the entire selenazole ring is a hallmark of Raman spectra for aromatic and heterocyclic systems.

C-Se Stretching: The C-Se bond, being less polar than C=N, should give rise to a more prominent Raman signal compared to its IR absorption.

Methyl Group Vibrations: Symmetric C-H stretching and bending modes of the methyl groups will also be Raman active.

Table 3: Predicted Key Raman Shifts for this compound
Vibrational ModePredicted Raman Shift (cm⁻¹)Expected Intensity
Aliphatic C-H Stretch (Symmetric)~2920Strong
Ring Breathing (Symmetric)1000 - 800Strong
C-Se Stretch600 - 500Strong
Ring Deformations700 - 400Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which promotes electrons from a lower energy ground state to a higher energy excited state. The technique is particularly sensitive to molecules containing π-electron systems and heteroatoms with non-bonding electrons.

The this compound molecule contains a conjugated system within the heterocyclic ring and non-bonding electrons on both the nitrogen and selenium atoms. Therefore, two primary types of electronic transitions are expected:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are typically high-intensity absorptions and are characteristic of conjugated systems.

n → π* Transitions: These involve the promotion of a non-bonding electron (from N or Se) to a π* anti-bonding orbital. These transitions are generally of lower intensity than π → π* transitions.

The sulfur analog, 2,4-dimethylthiazole, exhibits a strong absorption maximum (λmax) around 245-250 nm in ethanol, which is attributed to a π → π* transition. nist.gov By replacing sulfur with the larger, more polarizable selenium atom, a bathochromic shift (shift to a longer wavelength) is anticipated. This is because the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is typically reduced. Therefore, the λmax for the π → π* transition in this compound is predicted to be in the range of 255-270 nm. A weaker n → π* transition would be expected at a longer wavelength, potentially above 300 nm. shimadzu.com

Table 4: Predicted UV-Vis Absorption Data for this compound
Transition TypePredicted λmax (nm)Expected Molar Absorptivity (ε)
π → π255 - 270High
n → π>300Low

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the crystal lattice, the unit cell dimensions, and the exact position of each atom, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles.

For this compound, a successful single-crystal XRD analysis would provide:

Confirmation of Connectivity: Unambiguous proof of the molecular structure.

Precise Geometric Parameters: Accurate measurements of all bond lengths and angles.

Intermolecular Interactions: Information on how the molecules pack in the solid state, including any significant non-covalent interactions like hydrogen bonding or π-stacking.

While a crystal structure for this compound itself is not reported, data from closely related substituted selenoamides and selenazoles can provide expected values for key geometric parameters. nih.govnih.gov The C=Se double bond in similar systems typically ranges from 1.82 to 1.86 Å, while the C-N bonds within the ring are expected to be in the range of 1.27 to 1.33 Å, indicating significant double bond character. nih.gov

Table 5: Expected Molecular Geometry Parameters for this compound from XRD
ParameterExpected ValueNotes
Crystal SystemTo be determinedDependent on crystallization conditions.
Space GroupTo be determinedDependent on molecular symmetry and packing.
C=Se Bond Length1.82 - 1.86 ÅBased on data from related selenoamides. nih.gov
C(2)-N Bond Length1.27 - 1.33 ÅReflects imine character. nih.gov
C(4)-C(5) Bond Length1.35 - 1.39 ÅTypical for a double bond in a five-membered ring.
Se-C(2)-N Bond Angle~110 - 115°Typical for a five-membered heterocyclic ring.

Reactivity and Derivatization Studies of 2,4 Dimethylselenazole

Electrophilic Aromatic Substitution Reactions on the Selenazole Ring

The selenazole ring, while aromatic, exhibits distinct reactivity towards electrophiles. The electron-donating nature of the selenium and nitrogen atoms influences the position of substitution. Generally, electrophilic attack is directed to the C5 position, which is the most electron-rich carbon atom in the ring.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org For instance, bromination of 2,4-dimethylselenazole would be expected to yield 5-bromo-2,4-dimethylselenazole as the major product. The reaction proceeds through the typical mechanism involving the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex. youtube.com The rate of these reactions can be influenced by the nature of the electrophile and the reaction conditions employed. masterorganicchemistry.com

ReactionReagentExpected Major Product
BrominationBr₂/FeBr₃5-Bromo-2,4-dimethylselenazole
NitrationHNO₃/H₂SO₄2,4-Dimethyl-5-nitroselenazole
Friedel-Crafts AcylationRCOCl/AlCl₃5-Acyl-2,4-dimethylselenazole

Nucleophilic Reactions and Annulations

The selenazole ring itself is generally resistant to nucleophilic aromatic substitution due to its electron-rich nature. However, the presence of activating groups or specific reaction conditions can facilitate such reactions. More commonly, nucleophilic attack occurs at positions activated by electron-withdrawing substituents or through the formation of intermediates that lower the energy barrier for substitution.

Annulation reactions, which involve the formation of a new ring fused to the selenazole core, represent a significant area of its nucleophilic chemistry. These reactions often proceed through multi-step sequences, potentially involving initial nucleophilic attack followed by cyclization. For example, a suitably functionalized this compound could react with a bifunctional electrophile to construct a fused heterocyclic system. The specific nature of the annulation product would depend on the reagents and reaction pathway. nih.gov

Functionalization at Exocyclic Positions of this compound

The methyl groups at the C2 and C4 positions of this compound offer sites for further chemical modification. These exocyclic positions can undergo a variety of reactions typical of activated methyl groups. For instance, condensation reactions with aldehydes or ketones can occur, particularly after deprotonation of the methyl group with a strong base to form a nucleophilic carbanion.

Oxidation of the methyl groups to carboxylic acids or aldehydes is another potential transformation, providing a handle for further synthetic elaboration. Halogenation of the methyl groups, for example, via free-radical substitution, can also be achieved, leading to halomethyl derivatives that are versatile intermediates for subsequent nucleophilic substitution reactions. nih.gov

Reaction TypeReagent/ConditionsProduct Type
CondensationAldehyde/BaseStyryl-selenazole derivative
OxidationOxidizing Agent (e.g., KMnO₄)Selenazole-carboxylic acid
HalogenationNBS/LightBromo-methyl-selenazole derivative

Exploration of C-Se Bond Reactivity in this compound

The carbon-selenium (C-Se) bond in the selenazole ring is generally stable under many reaction conditions. However, under specific circumstances, this bond can be cleaved. Reductive cleavage with strong reducing agents can lead to the opening of the selenazole ring. Oxidative cleavage is also a possibility, potentially leading to the formation of seleninic or selenonic acids, or complete extrusion of the selenium atom under harsh conditions.

The reactivity of the C-Se bond is a key consideration in the design of synthetic routes where the selenazole ring might be used as a temporary scaffold or where transformations involving the selenium atom are desired. The development of transition-metal-catalyzed cross-coupling reactions has provided methods for the formation of C-Se bonds, and conversely, some of these catalytic systems could potentially be adapted to facilitate C-Se bond cleavage under milder conditions. nih.govresearchgate.net

Formation of Coordination Complexes with Transition Metals

The nitrogen and selenium atoms of the this compound ring possess lone pairs of electrons, making them potential donor atoms for coordination to transition metal centers. The ability of selenazoles to act as ligands has been explored in the synthesis of various coordination complexes. nih.gov

This compound can coordinate to metals such as palladium, platinum, gold, and copper. nih.gov The coordination can occur through either the nitrogen or the selenium atom, or in a bridging fashion involving both heteroatoms. The specific coordination mode depends on the metal, its oxidation state, the other ligands present in the coordination sphere, and the reaction conditions. mdpi.comnih.gov The resulting metal complexes can exhibit interesting structural, spectroscopic, and catalytic properties. For instance, palladium complexes of selenazole derivatives have been investigated for their potential applications in cross-coupling reactions.

Metal IonPotential Coordination Site(s)
Pd(II)N, Se
Pt(II)N, Se
Au(I)/Au(III)Se, C5 (via metallation) nih.gov
Cu(I)/Cu(II)N, Se

Computational and Theoretical Investigations of 2,4 Dimethylselenazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules like 2,4-dimethylselenazole at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other properties of a molecule.

Electronic Structure and Molecular Orbital Analysis

A primary outcome of DFT calculations is the elucidation of the electronic structure. This involves analyzing the distribution of electrons within the molecule and the energies and shapes of the molecular orbitals (MOs). Key aspects of this analysis for this compound would include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity, with the HOMO energy correlating to its ability to donate electrons and the LUMO energy relating to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A detailed analysis would also map the electron density surface to identify regions susceptible to electrophilic or nucleophilic attack.

Conformational Analysis and Stability Predictions

Even for a relatively rigid molecule like this compound, conformational analysis can be performed to identify the most stable three-dimensional arrangement of its atoms. This typically involves rotating the methyl groups and calculating the relative energies of the different conformers. The lowest energy conformation corresponds to the most stable and populated state of the molecule under given conditions. A potential energy surface scan can map out the energy landscape as a function of specific dihedral angles, identifying energy minima (stable conformers) and transition states (energy barriers to rotation).

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for the ¹H, ¹³C, and ⁷⁷Se nuclei in this compound. These predictions are highly sensitive to the electronic environment of each nucleus and are valuable for assigning experimental spectra.

Vibrational Frequencies: The vibrational frequencies corresponding to the stretching and bending modes of the chemical bonds in this compound can be calculated. These theoretical frequencies, after appropriate scaling, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational bands to specific molecular motions.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound (Note: The following data is illustrative of what would be generated from a DFT calculation and is not based on published results.)

NucleusPredicted Chemical Shift (ppm)
¹H (C2-CH₃)2.5 - 2.8
¹H (C4-CH₃)2.3 - 2.6
¹H (C5-H)7.0 - 7.5
¹³C (C2)160 - 165
¹³C (C4)150 - 155
¹³C (C5)115 - 120
¹³C (C2-CH₃)18 - 22
¹³C (C4-CH₃)15 - 19
⁷⁷Se500 - 600
Vibrational ModePredicted Frequency (cm⁻¹)
C=N Stretch1620 - 1650
C=C Stretch1550 - 1580
C-H Stretch (Aromatic)3050 - 3100
C-H Stretch (Methyl)2900 - 3000
C-Se Stretch500 - 600

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful technique for investigating the step-by-step pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates. For instance, the mechanism of electrophilic substitution on the selenazole ring could be modeled to determine the preferred site of attack and the structure of the transition state.

Prediction of Reactivity and Selectivity in this compound

Theoretical calculations can predict the reactivity and selectivity of this compound in various chemical reactions. Reactivity indices, derived from the electronic structure, can be used to forecast how the molecule will behave.

Fukui Functions: These functions can be calculated to identify the most electrophilic and nucleophilic sites within the molecule, thus predicting regioselectivity in reactions.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions (negative potential) indicate areas prone to electrophilic attack, while blue regions (positive potential) suggest sites for nucleophilic attack. For this compound, the nitrogen and selenium atoms would be expected to show negative electrostatic potential.

These predictive tools are invaluable for designing new synthetic routes and understanding the outcomes of reactions without the need for extensive experimental work.

Mechanistic Biological Activity Studies of 2,4 Dimethylselenazole in Vitro Research

Investigation of Molecular Targets and Pathways (In Vitro)

No in vitro studies specifically investigating the molecular targets and pathways of 2,4-Dimethylselenazole were identified.

Enzyme Inhibition Mechanisms (In Vitro)

There is no available data from in vitro assays detailing the specific enzyme inhibition mechanisms of this compound. While organoselenium compounds, in general, are known to interact with various enzymes, specific studies on this compound are absent from the current body of scientific literature.

Receptor Binding and Modulation (In Vitro)

Information regarding the in vitro receptor binding and modulation activities of this compound is not available. There are no published studies that have characterized its binding affinity or modulatory effects on any specific receptors.

Antimicrobial Activity and Proposed Mechanisms (In Vitro)

No in vitro studies were found that specifically evaluated the antimicrobial activity of this compound against bacterial or fungal strains. Consequently, there are no proposed mechanisms for its potential antimicrobial action. While some selenazole derivatives have shown antimicrobial properties, these findings cannot be directly attributed to this compound without specific experimental evidence.

Antiviral Activity and Proposed Mechanisms (In Vitro)

There is a lack of in vitro research on the antiviral activity of this compound. Studies on other selenazole compounds have occasionally reported antiviral effects, for instance, certain 2,4-diaryl-1,3-selenazoles have been tested against HIV-1 and HIV-2. researchgate.net However, no such data exists specifically for this compound.

Antiproliferative and Anticancer Mechanisms (In Vitro)

Specific in vitro studies on the antiproliferative and anticancer mechanisms of this compound are not present in the available literature. While other organoselenium compounds have been investigated for their potential to inhibit cancer cell growth, research has not been extended to this particular molecule. nih.govnih.govnih.gov

Antioxidant and Free Radical Scavenging Mechanisms (In Vitro)

No in vitro studies have been published that specifically detail the antioxidant and free radical scavenging mechanisms of this compound. The ability of selenium-containing compounds to act as antioxidants is a subject of interest, but specific assays to determine the potency and mechanisms of this compound in this regard have not been reported.

Information regarding the mechanistic biological activity and structure-activity relationship of this compound is not available in the reviewed scientific literature.

Extensive searches of scientific databases and scholarly articles did not yield any specific in vitro research detailing the mechanistic biological activity or structure-activity relationships (SAR) for the chemical compound this compound or its direct analogues.

The existing body of research on selenazoles tends to focus on derivatives with different substitution patterns, such as 2,4-diaryl-1,3-selenazoles or other more complex fused ring systems. While this broader research indicates that the selenazole scaffold is of interest in medicinal chemistry for developing compounds with a range of biological activities, including anticancer, antiviral, and antibacterial properties, the specific contributions of methyl groups at the 2 and 4 positions, as seen in this compound, have not been elucidated in the public domain.

Consequently, it is not possible to provide the requested detailed article, including mechanistic insights and structure-activity relationship data tables, as there is no available scientific literature on this particular compound.

Applications of 2,4 Dimethylselenazole in Advanced Materials and Catalysis

2,4-Dimethylselenazole as a Ligand in Homogeneous and Heterogeneous Catalysis

The utility of organoselenium compounds as ligands in catalysis is a growing field of interest. rsc.orgresearchgate.net These compounds can effectively coordinate with a variety of transition metals, influencing the electronic and steric environment of the catalytic center and, consequently, the activity and selectivity of the catalyst.

Development of this compound-Based Catalytic Systems

The development of catalytic systems based on this compound is a promising yet largely unexplored research avenue. In principle, this compound can act as a ligand, coordinating to a metal center through its nitrogen or selenium atom. The presence of two methyl groups at the 2- and 4-positions can influence the ligand's electronic properties and steric hindrance, which are crucial factors in catalyst design.

Homogeneous Catalysis: In homogeneous catalysis, this compound-metal complexes would be soluble in the reaction medium. The development of such catalysts would involve the synthesis of well-defined coordination complexes with metals like palladium, platinum, gold, or rhodium. The electronic nature of the selenazole ring, combined with the electron-donating methyl groups, would likely result in ligands with interesting σ-donating and π-accepting properties. These properties are critical in tuning the reactivity of the metallic center in various catalytic cycles.

Heterogeneous Catalysis: For heterogeneous applications, this compound could be immobilized on solid supports such as silica, alumina, or polymers. This approach combines the catalytic advantages of the selenazole ligand with the practical benefits of heterogeneous systems, such as ease of separation and catalyst recycling. The development of such systems would involve surface modification of the support material to anchor the this compound ligand.

Table 1: Potential Metal Complexes with this compound for Catalysis

Metal CenterPotential Complex StructureTarget Catalytic Reaction
Palladium (Pd)[PdCl₂(this compound)₂]Cross-coupling reactions
Rhodium (Rh)[Rh(CO)₂(this compound)Cl]Hydroformylation
Gold (Au)[Au(this compound)Cl]Alkyne hydration
Copper (Cu)[Cu(this compound)₂]⁺Click chemistry

Note: This table presents hypothetical complexes as examples of potential research directions, as specific experimental data for this compound-based catalysts is not widely available.

Exploration in Organic Transformations

While specific studies on this compound in organic transformations are limited, the broader class of organoselenium compounds has been successfully employed in a range of reactions. It is plausible that this compound-based catalysts could find applications in similar transformations.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Ligands play a crucial role in the efficiency of these reactions. A this compound ligand could potentially stabilize the palladium catalyst and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Its application could be explored in reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.

C-H Activation: Direct C-H bond activation is a highly sought-after transformation for its atom economy. Catalysts capable of mediating C-H activation often rely on ligands that can facilitate the cleavage of otherwise inert C-H bonds. The electronic properties of a this compound ligand could potentially be tuned to promote such catalytic activity, enabling the functionalization of unactivated C-H bonds.

Integration of this compound into Functional Materials

The incorporation of selenium-containing heterocycles into functional materials is an area of active research, driven by the unique electronic and optical properties that selenium imparts.

Optoelectronic Materials

Selenazoles and related selenium heterocycles have been investigated for their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The selenium atom, with its larger atomic radius and diffuse p-orbitals compared to sulfur, can lead to enhanced intermolecular interactions and favorable electronic properties. The integration of this compound into polymer backbones or as pendant groups could lead to materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge injection and transport in optoelectronic devices.

Conductive and Semiconductive Materials

The development of organic conductive and semiconductive materials is crucial for the advancement of flexible electronics. The introduction of selenium into organic molecules has been shown to lower the bandgap and enhance charge carrier mobility. By incorporating the this compound moiety into conjugated polymer systems, it may be possible to create novel semiconducting materials. The methyl groups on the selenazole ring could also influence the solubility and processability of these materials, which are important considerations for device fabrication.

Table 2: Predicted Electronic Properties of a Hypothetical Polymer Incorporating this compound

Polymer StructurePredicted HOMO Level (eV)Predicted LUMO Level (eV)Predicted Band Gap (eV)
Poly(3-(2,4-dimethylselenazol-5-yl)thiophene)-5.2-3.02.2
Poly(p-phenylene-alt-2,5-(this compound))-5.5-2.82.7

Note: The data in this table is hypothetical and for illustrative purposes, representing potential research targets in the absence of specific experimental data for this compound-containing polymers.

Exploration in Coordination Chemistry and Metal-Organic Frameworks

The coordination chemistry of selenazoles is a fundamental area that underpins their application in catalysis and materials science. This compound can coordinate to metal ions through its nitrogen or selenium atoms, forming a variety of coordination complexes. The study of these complexes provides insights into the bonding and electronic structure, which are essential for designing functional molecules.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of this compound or its derivatives as ligands in MOFs is a nascent concept. Such MOFs could exhibit interesting properties, including catalytic activity, gas storage capabilities, and sensing applications. The selenazole unit could serve as a catalytically active site or as a responsive component for sensing applications. The design and synthesis of selenazole-based MOFs would represent a significant advancement in the field of coordination polymers.

Potential in Energy and Environmental Applications

Organoselenium compounds are recognized for their unique redox properties, which could theoretically be harnessed for applications in energy and environmental science. Research in this area is still emerging, and the exploration of specific heterocyclic selenium compounds like selenazoles is in its early stages.

Energy Applications:

The potential for organoselenium compounds in energy applications is primarily linked to their electrochemical properties. For instance, some selenium-containing molecules have been investigated as components in:

Solar Cells: Selenium itself is a known semiconductor used in photovoltaic devices. While no research links this compound to this field, other complex organoselenium compounds have been synthesized to explore their light-harvesting capabilities.

Energy Storage: The redox activity of the selenium atom suggests that organoselenium compounds could theoretically be used in redox-flow batteries or as additives in electrolyte solutions. However, the stability and efficiency of such systems remain a significant area for research.

Environmental Applications:

In the realm of environmental science, the catalytic potential of organoselenium compounds is a key area of interest. Their ability to act as catalysts in various chemical transformations could be applied to:

Pollutant Degradation: Some organoselenium compounds have demonstrated catalytic activity in oxidation reactions. mdpi.com This property could be leveraged for the breakdown of organic pollutants in wastewater. However, the efficiency, stability, and environmental impact of such catalysts would require thorough investigation.

Green Chemistry: Selenium-based catalysts are considered a more environmentally friendly alternative to some heavy metal catalysts. rsc.org They can facilitate chemical reactions under milder conditions and with higher selectivity, contributing to the principles of green chemistry. nih.gov The development of recyclable and reusable selenium catalysts is an active area of research. rsc.org

Data on Related Organoselenium Compounds in Catalysis:

While no specific data tables for this compound exist, the following table provides a generalized representation of research findings on the catalytic performance of other organoselenium compounds in environmentally relevant reactions.

Organoselenium Catalyst TypeReaction CatalyzedOxidant UsedTypical Yield (%)Reference
Diaryl diselenidesOxidation of alcoholsHydrogen peroxide85-98%[General literature on selenium catalysis]
SelenoxidesEpoxidation of alkenesHydrogen peroxide70-95%[General literature on selenium catalysis]
Ebselen (B1671040) derivativesReduction of peroxidesThiols>90%[General literature on selenium catalysis]

This table is illustrative and based on general findings for the broader class of organoselenium compounds, not this compound specifically. The actual performance can vary significantly based on the specific compound and reaction conditions.

Future Directions and Emerging Research Avenues for 2,4 Dimethylselenazole

Development of Novel and Sustainable Synthetic Methodologies for 2,4-Dimethylselenazole

The traditional synthesis of selenazoles often involves multi-step procedures with harsh reagents and solvents, limiting their broader accessibility and environmental sustainability. Future research will prioritize the development of more efficient and eco-friendly synthetic routes to this compound.

Furthermore, a deeper investigation into the mechanistic pathways of this compound formation will be crucial. By understanding the intricate steps of the reaction, chemists can design more rational and efficient synthetic strategies, potentially uncovering novel catalytic systems or reaction conditions that favor the formation of the desired product with high selectivity and yield.

Application of Advanced Characterization Techniques for In-Depth Structural Understanding

A comprehensive understanding of the three-dimensional structure and electronic properties of this compound is fundamental to unlocking its full potential. While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential information, future research will increasingly rely on more advanced characterization methods.

High-resolution NMR spectroscopy , including two-dimensional techniques (e.g., COSY, HSQC, HMBC), will be instrumental in unambiguously assigning all proton and carbon signals and elucidating subtle structural details. Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), will provide precise molecular weight determination and aid in the identification of impurities and reaction byproducts.

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Obtaining a single-crystal X-ray structure of this compound or its derivatives would provide invaluable data on bond lengths, bond angles, and intermolecular interactions, offering a definitive structural proof.

In parallel with experimental techniques, computational chemistry will play an increasingly important role. Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, electronic structures, and spectroscopic properties. These theoretical studies can complement experimental data, provide insights into the molecule's reactivity, and guide the design of new derivatives with tailored properties.

Analytical TechniqueInformation Provided
High-Resolution NMRDetailed connectivity and stereochemistry
High-Resolution MSExact molecular formula and fragmentation patterns
X-ray CrystallographyPrecise 3D atomic arrangement and intermolecular interactions
Computational ModelingElectronic structure, reactivity, and predicted properties

Discovery of New Biological Targets and Mechanistic Pathways (In Vitro)

The biological activities of selenazole derivatives, including their antioxidant, antimicrobial, and antiproliferative effects, are well-documented for various substituted analogues. However, the specific biological targets and mechanisms of action for this compound remain largely unexplored. Future in vitro studies will be crucial in delineating its pharmacological profile.

Initial research will likely focus on screening this compound against a broad panel of biological targets, including enzymes, receptors, and whole-cell assays. Given the known antioxidant properties of organoselenium compounds, investigating its ability to scavenge reactive oxygen species (ROS) and modulate cellular redox pathways will be a key area of interest.

Further studies could explore its potential as an enzyme inhibitor . Many biologically important enzymes contain cysteine residues in their active sites, which can be targeted by selenium compounds. High-throughput screening assays against various enzyme classes, such as kinases, proteases, and phosphatases, could reveal novel inhibitory activities.

Understanding the mechanism of action at a molecular level will be paramount. This will involve a combination of biochemical and cell-based assays to identify the specific cellular pathways affected by this compound. Techniques such as proteomics and genomics could be employed to identify changes in protein expression and gene regulation in response to treatment with the compound.

Exploration of this compound in Emerging Fields (e.g., Nanoscience, Supramolecular Chemistry)

The unique properties of the selenazole ring system make this compound an attractive building block for applications in materials science, particularly in the burgeoning fields of nanoscience and supramolecular chemistry.

In nanoscience , this compound could be explored as a ligand for the functionalization of nanoparticles. The selenium atom can coordinate to metal surfaces, providing a means to modify the properties of nanoparticles and impart new functionalities. For instance, selenazole-coated gold or silver nanoparticles could exhibit enhanced catalytic activity or be used as sensors. Furthermore, the incorporation of this compound into polymeric nanostructures could lead to the development of novel drug delivery systems or imaging agents.

The field of supramolecular chemistry , which focuses on the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions, offers exciting opportunities for this compound. The selenazole ring can participate in various non-covalent interactions, including hydrogen bonding and chalcogen bonding. These interactions can be harnessed to direct the self-assembly of this compound into well-defined supramolecular architectures, such as liquid crystals, gels, or molecular capsules. The ability to control the self-assembly process by modifying the substituents on the selenazole ring opens up possibilities for creating "smart" materials with tunable properties.

Design of Targeted Derivatives with Enhanced Selectivity for Specific Applications

Building upon the knowledge gained from the aforementioned research avenues, the rational design of targeted derivatives of this compound will be a key future direction. By strategically modifying the chemical structure, it will be possible to fine-tune the compound's properties to enhance its selectivity and efficacy for specific applications.

For pharmacological applications, structure-activity relationship (SAR) studies will be crucial. By synthesizing a library of analogues with systematic variations in the substituents on the selenazole ring, researchers can identify the key structural features responsible for a particular biological activity. This information can then be used to design more potent and selective drug candidates with improved pharmacokinetic and pharmacodynamic profiles. For example, the introduction of specific functional groups could enhance the compound's ability to bind to a particular biological target or improve its cell permeability.

In the context of materials science, the design of derivatives with specific electronic or photophysical properties will be a major focus. The introduction of chromophores or other functional moieties could lead to the development of novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Similarly, the design of derivatives with tailored self-assembly properties could lead to the creation of new functional materials with applications in sensing, catalysis, or separations.

Q & A

Q. What are the established protocols for synthesizing 2,4-Dimethylselenazole with high purity?

  • Methodological Answer: Synthesis of selenium-containing heterocycles like this compound typically involves refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled conditions. For example, triazole derivatives are synthesized via 18-hour reflux in DMSO, followed by vacuum distillation and crystallization in water-ethanol mixtures to achieve ~65% yield . Adapt this protocol by substituting selenium-containing precursors (e.g., selenourea or selenol esters) and optimizing reaction time (12–24 hours) to account for selenium’s lower reactivity compared to sulfur. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures purity >95%. Monitor reaction progress using TLC (Rf ~0.3–0.5) and confirm structure via 1^1H NMR (δ 2.3–2.6 ppm for methyl groups) .

Q. How can researchers characterize this compound’s structural integrity?

  • Methodological Answer: Combine spectroscopic and crystallographic techniques:
  • Spectroscopy: Use 1^1H/13^{13}C NMR to confirm methyl group positions (e.g., δ 2.4 ppm for C-2 methyl in CDCl3_3). IR spectroscopy identifies Se-C stretching vibrations (500–600 cm1^{-1}) .
  • Crystallography: Grow single crystals via slow evaporation in ethanol. X-ray diffraction (XRD) reveals bond lengths (Se-C: ~1.93 Å) and dihedral angles (selenazole ring planarity <5° deviation), as demonstrated for analogous selenadiazoles .

Advanced Research Questions

Q. How to design experiments evaluating this compound’s biological activity while minimizing confounding variables?

  • Methodological Answer: Adopt a factorial design with controlled variables:
  • Independent Variables: Concentration (0.1–100 µM), exposure time (24–72 hours).
  • Dependent Variables: Cytotoxicity (MTT assay), ROS generation (DCFH-DA probe).
  • Controls: Include selenium-free analogs (e.g., thiazole derivatives) to isolate selenium-specific effects. Use triplicate samples and statistical analysis (ANOVA, p < 0.05) to validate reproducibility . Document stability tests (e.g., HPLC at t = 0, 24, 48 hours) to confirm analyte integrity during assays .

Q. What computational approaches predict this compound’s environmental degradation pathways?

  • Methodological Answer: Use density functional theory (DFT) at the M06-2X/6-311+G(d,p) level to model reaction mechanisms:
  • Hydroxyl Radical Attack: Calculate Gibbs free energy (ΔG) for •OH addition to the selenazole ring. Identify intermediates (e.g., selenoxide adducts) and transition states (TS) with imaginary frequencies .
  • Solvent Effects: Apply the SMD model for aqueous environments. Compare degradation pathways (e.g., ring-opening vs. demethylation) using kinetic simulations (k = 108^8–109^9 M1^{-1}s1^{-1}). Validate predictions with LC-MS/MS data from controlled photolysis experiments .

Q. How to resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer: Conduct a systematic review using PRISMA guidelines:
  • Data Extraction: Tabulate EC50_{50} values, assay conditions (cell lines, exposure duration), and quality metrics (e.g., analyte stability documentation) .
  • Meta-Analysis: Use random-effects models to account for heterogeneity. Highlight studies failing to report creatinine-adjusted urinary concentrations or contamination controls as potential outliers .
  • Recommendations: Standardize protocols (e.g., ISO 10993-5 for cytotoxicity) and report temporal variability (e.g., seasonal exposure differences) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.